Trimethyl[2-(4-methylphenoxy)ethyl]silane
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Overview
Description
Trimethyl[2-(4-methylphenoxy)ethyl]silane is an organosilicon compound with the molecular formula C12H20OSi It is characterized by the presence of a trimethylsilyl group attached to a 2-(4-methylphenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(4-methylphenoxy)ethyl]silane typically involves the reaction of 4-methylphenol with 2-chloroethyltrimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(4-methylphenoxy)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[2-(4-methylphenoxy)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the production of specialty polymers and coatings, where its unique chemical properties enhance material performance.
Mechanism of Action
The mechanism by which Trimethyl[2-(4-methylphenoxy)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can lead to the stabilization of reactive intermediates, modulation of enzyme activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[2-(4-methoxyphenoxy)ethyl]silane
- Trimethyl[2-(4-chlorophenoxy)ethyl]silane
- Trimethyl[2-(4-fluorophenoxy)ethyl]silane
Uniqueness
Trimethyl[2-(4-methylphenoxy)ethyl]silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific chemical interactions are required.
Properties
CAS No. |
85814-42-2 |
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Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylphenoxy)ethyl]silane |
InChI |
InChI=1S/C12H20OSi/c1-11-5-7-12(8-6-11)13-9-10-14(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
HJZUBLKROMDOML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC[Si](C)(C)C |
Origin of Product |
United States |
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